molecular formula C7H2BrCl2F3O B2948086 3,4-Dichloro-5-(trifluoromethoxy)bromobenzene CAS No. 2168733-41-1

3,4-Dichloro-5-(trifluoromethoxy)bromobenzene

Cat. No.: B2948086
CAS No.: 2168733-41-1
M. Wt: 309.89
InChI Key: TZZQUEMYGAJHAV-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(trifluoromethoxy)bromobenzene is an organic compound with the molecular formula C7H2BrCl2F3O It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-(trifluoromethoxy)bromobenzene typically involves halogenation reactions. One common method is the bromination of 3,4-dichloro-5-(trifluoromethoxy)benzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-(trifluoromethoxy)bromobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,4-Dichloro-5-(trifluoromethoxy)bromobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(trifluoromethoxy)bromobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the trifluoromethoxy group can enhance its binding affinity and specificity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-5-(trifluoromethoxy)benzene
  • 3,5-Dichloro-4-fluorobromobenzene
  • 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid

Uniqueness

3,4-Dichloro-5-(trifluoromethoxy)bromobenzene is unique due to the combination of bromine, chlorine, and trifluoromethoxy groups on the benzene ring. This unique structure imparts specific chemical and physical properties, making it valuable in various applications. The presence of multiple halogen atoms can enhance its reactivity and binding interactions, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-bromo-1,2-dichloro-3-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2F3O/c8-3-1-4(9)6(10)5(2-3)14-7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZQUEMYGAJHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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